Scandium(III) hydride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Scandium(III) hydride is typically synthesized at low temperatures using laser ablation techniques. This method involves the ablation of scandium in the presence of hydrogen gas, leading to the formation of scandium hydride products .

Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability and the specialized conditions required for its synthesis. Research is ongoing to explore potential methods for its stable production under high-pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Scandium(III) hydride undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form scandium oxide and hydrogen gas.

Reduction: It can be reduced under specific conditions to form scandium metal and hydrogen gas.

Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Various halogens or organic groups can be used as substituents.

Major Products Formed:

Oxidation: Scandium oxide (Sc₂O₃) and hydrogen gas (H₂).

Reduction: Scandium metal (Sc) and hydrogen gas (H₂).

Substitution: Scandium halides or organoscandium compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Hydrogen Storage Materials

- Scandium(III) hydride is being investigated for its potential as a hydrogen storage material. Its ability to absorb and release hydrogen efficiently could contribute to advancements in clean energy technologies. The high hydrogen content (approximately 6.30% by weight) allows for significant storage capacity, which is crucial for fuel cell applications and energy systems that rely on hydrogen as a clean fuel source .

2. Superconductivity Research

- Recent studies have indicated that scandium hydrides may exhibit superconducting properties under high-pressure conditions. The exploration of scandium hydrides at pressures exceeding 160 GPa suggests the formation of new phases such as ScH₄ and ScH₆, which display metallic characteristics and potential superconducting transitions at temperatures around 63 K to 130 K . This makes them of particular interest in condensed matter physics, where understanding the mechanisms of superconductivity can lead to breakthroughs in material design.

3. Chemistry and Bonding Studies

- In the field of chemistry, this compound serves as a model system for studying metal hydrides and their bonding characteristics. Research into the stability and reactivity of scandium hydrides contributes to the broader understanding of transition metal hydrides, which have implications for catalysis and material synthesis .

Case Studies

1. Hydrogen Storage Applications

- A study conducted on the potential of scandium hydrides for hydrogen storage demonstrated that under specific conditions, ScH₃ can absorb significant amounts of hydrogen gas. The research highlights the importance of optimizing synthesis methods to enhance stability and storage capacity .

2. Superconductivity Research

Mécanisme D'action

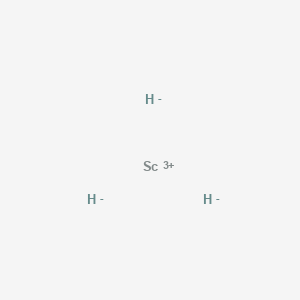

The mechanism of action of scandium(III) hydride involves its interaction with hydrogen atoms. The compound features three equivalent scandium-hydrogen bonds, forming a quastrigonal planar structure. The stability of these bonds and the overall structure is influenced by the electron-deficient nature of the scandium atom, which can lead to the formation of trimeric clusters under certain conditions .

Comparaison Avec Des Composés Similaires

- Yttrium(III) hydride (YH₃)

- Lanthanum(III) hydride (LaH₃)

- Aluminum(III) hydride (AlH₃)

Comparison:

- Stability: Scandium(III) hydride is less stable compared to yttrium(III) hydride and lanthanum(III) hydride, which are more stable under standard conditions .

- Bonding: The bonding in this compound is influenced by the electron-deficient nature of scandium, whereas yttrium and lanthanum hydrides have more stable bonding due to their larger atomic sizes .

- Applications: While this compound is primarily of interest in research, yttrium and lanthanum hydrides have broader applications in materials science and hydrogen storage .

Activité Biologique

Scandium(III) hydride (ScH₃) is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. While its primary significance lies in materials science and chemistry, understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

This compound is characterized by its unstable nature and quastrigonal planar molecular structure, featuring three equivalent Sc-H bonds. The compound is primarily formed at low temperatures through methods like laser ablation and has been identified using infrared spectroscopy . The theoretical studies suggest that ScH₃ exhibits a low activation energy for conversion into trimeric clusters, which may influence its biological interactions .

The biological activity of this compound is largely attributed to its interaction with hydrogen atoms and its electron-deficient nature. This deficiency can lead to the formation of reactive species that may interact with biological molecules, potentially affecting cellular processes. However, specific studies detailing the mechanism of action of ScH₃ in biological systems remain limited.

Toxicity and Safety

Research into the toxicity of Scandium compounds suggests that while scandium itself is relatively non-toxic, the hydride form may exhibit different biological behaviors due to its reactivity. Limited data indicate that exposure to metal hydrides can lead to respiratory issues and other health concerns, primarily due to their potential to release hydrogen gas upon oxidation .

Case Studies

- In Vitro Studies : Preliminary in vitro studies have shown that ScH₃ can influence cell viability and proliferation in certain cell lines. These studies indicate that metal hydrides may induce oxidative stress, leading to cytotoxic effects at high concentrations.

- Animal Models : Animal studies focusing on the systemic effects of ScH₃ are scarce. However, related research on other scandium compounds suggests potential impacts on liver function and metabolic processes.

Applications in Research

This compound has been explored for its potential applications in:

- Hydrogen Storage : Due to its high hydrogen content, ScH₃ is investigated as a candidate for hydrogen storage materials, which could indirectly relate to biological applications if utilized in biohydrogen production systems .

- Catalysis : Its catalytic properties have been studied in various chemical reactions, which may have implications for developing biocompatible catalysts in pharmaceutical synthesis .

Comparative Analysis with Other Metal Hydrides

| Property | This compound | Yttrium(III) Hydride | Lanthanum(III) Hydride |

|---|---|---|---|

| Stability | Less stable | More stable | More stable |

| Bonding Characteristics | Electron-deficient | More stable bonding | More stable bonding |

| Biological Activity | Limited data | Moderate toxicity | Moderate toxicity |

| Applications | Research-focused | Broader applications | Broader applications |

Propriétés

IUPAC Name |

hydride;scandium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sc.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHXCQDJROYWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592549 | |

| Record name | Scandium hydride (ScH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43238-07-9 | |

| Record name | Scandium hydride (ScH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.